Brilliant Blue - 25305-78-6

Brilliant Blue

Catalog Number: EVT-437997
CAS Number: 25305-78-6
Molecular Formula: C37H36N2O9S3
Molecular Weight: 748.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fd&c blue no. 1, aluminum lake, also known as acid blue 9-aluminum lake or brilliant blue FCF, belongs to the class of organic compounds known as phenylbenzamines. These are aromatic compounds consisting of a benzyl group that is N-linked to a benzamine. Fd&c blue no. 1, aluminum lake is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, fd&c blue no. 1, aluminum lake is primarily located in the cytoplasm.
Overview

Brilliant Blue refers to a class of synthetic dyes, primarily known for their vibrant blue color and wide-ranging applications in various fields, including food, textiles, and scientific research. The most recognized forms of Brilliant Blue include Brilliant Blue FCF (Food Colorant) and Coomassie Brilliant Blue, which is widely used in biochemistry for protein staining. These compounds are classified as anionic dyes, characterized by their ability to bind to proteins and other biological molecules.

Source

Brilliant Blue dyes are synthesized from various chemical precursors. For instance, Coomassie Brilliant Blue is derived from the condensation of aromatic amines with sulfonic acids. Brilliant Blue FCF is synthesized through a series of chemical reactions involving compounds such as anthraquinone derivatives. These dyes are produced in large quantities for commercial use, particularly in the food industry, where they are used as colorants.

Classification

Brilliant Blue dyes are classified based on their chemical structure and application:

  • Brilliant Blue FCF: Primarily used as a food dye.
  • Coomassie Brilliant Blue: Used in biochemical assays, particularly for protein quantification.
Synthesis Analysis

Methods

The synthesis of Brilliant Blue dyes typically involves several steps, including:

  1. Condensation Reactions: Aromatic amines react with sulfonic acids to form the dye structure.
  2. Sulfonation: Introduction of sulfonic groups to enhance solubility in water.
  3. Purification: The crude dye is purified through crystallization or filtration.

Technical Details

For example, the preparation of Coomassie Brilliant Blue involves mixing a protein with a non-alcoholic aqueous solution of the dye at a controlled pH (greater than 4) and heating the mixture to facilitate binding between the dye and protein. This process can be optimized by adjusting temperature and pH to maximize dye-protein complex formation .

Molecular Structure Analysis

Structure

Brilliant Blue FCF has a complex molecular structure characterized by multiple aromatic rings and sulfonic acid groups that contribute to its color properties. The molecular formula for Brilliant Blue FCF is C37H34N2Na2O9S2, while Coomassie Brilliant Blue G-250 has the formula C45H46N3NaO7S2.

Data

  • Molecular Weight:
    • Brilliant Blue FCF: 792.9 g/mol
    • Coomassie Brilliant Blue G-250: 825.0 g/mol
  • Absorption Maximum:
    • Coomassie Brilliant Blue exhibits an absorption maximum at 595 nm when bound to proteins .
Chemical Reactions Analysis

Reactions

Brilliant Blue undergoes several key reactions:

  1. Dye-Protein Binding: The dye binds electrostatically to amino acids in proteins, resulting in a color change that can be quantified spectrophotometrically.
  2. Complex Formation: In the presence of sodium dodecyl sulfate (SDS), Coomassie Brilliant Blue forms complexes that can interfere with protein quantification methods like the Bradford assay.

Technical Details

The binding mechanism involves non-covalent interactions where the negatively charged form of the dye interacts with positively charged amino acid residues on proteins . This interaction shifts the absorbance peak from 465 nm (unbound) to 595 nm (bound).

Mechanism of Action

Process

The mechanism by which Brilliant Blue dyes interact with proteins involves:

  1. Electrostatic Interactions: The anionic form of the dye binds to cationic sites on proteins.
  2. Conformational Changes: Binding induces structural changes in proteins that stabilize the dye-protein complex.

Data

The binding efficiency can be influenced by factors such as pH and ionic strength of the solution, which alter the charge distribution on both the dye and protein molecules .

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Bright blue
  • Solubility: Highly soluble in water due to sulfonic acid groups.
  • Stability: Stable under normal conditions but sensitive to extreme pH levels.

Chemical Properties

  • pH Sensitivity: The color and charge state of the dye change significantly with pH variations.
  • Absorbance Characteristics: High extinction coefficients make it suitable for quantitative analysis.

Relevant data indicate that at neutral pH (around 7), Coomassie Brilliant Blue primarily exists in its anionic form, which is essential for its application in protein assays .

Applications

Brilliant Blue dyes have numerous scientific uses:

  • Food Industry: Used as a synthetic colorant (e.g., E133) in various food products.
  • Biochemical Research: Employed in assays such as the Bradford assay for protein quantification due to its ability to bind proteins and produce measurable color changes.
  • Textile Industry: Utilized for dyeing fabrics due to its vivid hue and stability.
Biochemical Mechanisms of Action

Inhibition of Purinergic Signaling Pathways: Role in P2X7 and Pannexin-1 Receptor Modulation

Brilliant Blue derivatives, particularly Brilliant Blue G (BBG), function as potent antagonists of P2X7 receptors – ATP-gated cation channels highly expressed on immune cells (microglia, macrophages) and within the central nervous system [3] [8]. These receptors require high concentrations of extracellular ATP (eATP) for activation, a condition commonly encountered during cellular stress, inflammation, and neuronal injury. Upon ATP binding, P2X7 receptors undergo conformational changes, opening a transmembrane pore permeable to small cations (Na⁺, K⁺, Ca²⁺). Sustained activation leads to macropore formation, facilitating the release of pro-inflammatory cytokines (IL-1β, IL-18, TNF-α) and activation of the NLRP3 inflammasome complex [8]. BBG acts as a highly selective competitive antagonist by binding directly to the ATP-binding pocket located at the interface of adjacent subunits within the trimeric P2X7 receptor structure [8]. This binding prevents ATP-induced channel gating, thereby blocking downstream inflammatory cascades.

The interaction between P2X7 receptor activation and pannexin-1 (Panx1) hemichannels represents a crucial amplification loop in neuroinflammation and cellular damage. ATP binding to P2X7 triggers the opening of Panx1 channels. This allows further efflux of ATP and influx of Ca²⁺, creating a dangerous feedforward cycle of inflammation and cellular depolarization. BBG disrupts this cycle primarily via P2X7 inhibition, indirectly suppressing Panx1 overactivation [8]. Studies using humanized mouse models of graft-versus-host disease (GVHD) demonstrate that BBG administration (50 mg/kg) significantly reduces serum levels of human interferon-gamma (IFN-γ) and decreases T-cell infiltration and apoptosis in target organs without affecting overall leukocyte engraftment or survival [3]. Similarly, in a rat model of unilateral ureteral obstruction (UUO) – a condition inducing renal inflammation and fibrosis analogous to neuroinflammatory pathways – BBG treatment markedly attenuated early-phase renal inflammation, macrophage influx (CD68⁺ cells), myofibroblast activation (α-SMA expression), and the upregulation of key fibrotic markers (TGF-β1, HSP-47, procollagens I, III, IV) and IL-1β mRNA [6]. Mechanistically, BBG reduced the expression of phosphorylated extracellular signal-regulated kinase (p-ERK), highlighting its impact on downstream signaling pathways activated by P2X7.

Table 1: Effects of Brilliant Blue G (BBG) on P2X7-Mediated Pathways in Experimental Models

Biological SystemInterventionObserved EffectKey Mechanism
Humanized NSG Mouse GVHD ModelBBG (50 mg/kg)↓ Serum human IFN-γ; ↓ T-cell infiltration/apoptosis in target organsP2X7 antagonism
Rat UUO Model (Day 3)BBG↓ Macrophage influx (CD68⁺); ↓ Myofibroblasts (α-SMA⁺); ↓ TGF-β1, HSP-47; ↓ p-ERKP2X7 antagonism → ↓ ERK phosphorylation
Rat UUO Model (Day 3)BBG↓ mRNA: IL-1β, Procollagen I, III, IV↓ NLRP3 inflammasome activation
Chemical Hypoxia (HT22 cells)Brilliant Blue FCF (BBF)↓ Cell death; ↓ LDH release; ↓ Apoptosis; ↓ p-ERK; ↑ pSer9-GSK3β (inactive)↓ ERK/GSK3β pathway activation
Rat MCAO ModelBBF↓ Neurological deficits; ↓ Infarct volume; ↓ Cerebral edema; ↓ p-ERK (penumbra)↓ ERK pathway activation

Beyond direct P2X7 blockade, Brilliant Blue FCF (BBF, FD&C Blue No. 1, E133) demonstrates significant neuroprotection in models of ischemic stroke. In rat middle cerebral artery occlusion/reperfusion (MCAO), BBF administration reduced neurological deficits, brain infarct volume, and cerebral edema. Critically, it suppressed the MCAO-induced increase in phosphorylated ERK (p-ERK) within the ischemic penumbra [10]. This mirrors in vitro findings where BBF protected HT22 hippocampal neurons against chemical hypoxia (iodoacetic acid, IAA) by concurrently inhibiting ERK phosphorylation and enhancing the inhibitory phosphorylation of glycogen synthase kinase-3β (GSK3β) at Ser9 [10]. The protective effects were abolished by LY294002 (a PI3-K inhibitor preventing GSK3β Ser9 phosphorylation), confirming the involvement of the PI3-K/GSK3β axis downstream of P2X7/ERK modulation.

Interaction with Cellular Protein Structures: Implications for Electrophoretic and Histological Staining

Brilliant Blue dyes, particularly Coomassie Brilliant Blue (CBB) R-250 and G-250, are fundamental tools in protein biochemistry due to their specific and robust interactions with polypeptides. The interaction is primarily driven by a combination of hydrophobic forces, ionic bonds, and crucially, hydrogen bonding [7] [9]. The planar structure of the dye, featuring multiple aromatic rings, facilitates hydrophobic interactions with non-polar amino acid side chains. The sulfonate groups (-SO₃⁻) confer a negative charge, enabling ionic interactions with positively charged residues like arginine (Arg), lysine (Lys), and histidine (His) in proteins under acidic staining conditions (typically methanol/acetic acid). These conditions protonate carboxyl groups (-COO⁻ → -COOH), reducing protein-dye complex solubility and enhancing binding specificity to basic residues.

Spectroscopic and molecular docking studies using bovine hemoglobin (BHb) reveal that CBB Brilliant Blue R (CBB-R) binds with high affinity (Kₐ ≈ 10⁵ M⁻¹) to a specific site involving residues from the α₂, β₁, and β₂ subunits [7]. Key interactions stabilizing this complex include:

  • Hydrogen Bonds: Direct H-bonding between the sulfonate/carbonyl groups of CBB-R and the side chains of Lys104 and Glu101 on the β₂ subunit, and the backbone amide group of Tyr145 on the β₁ subunit.
  • π-Cation Interactions: Stabilization via interaction between the aromatic rings of CBB-R and cationic residues like Lys99 (α₂ subunit).Fourier-transform infrared (FT-IR) spectroscopy confirms these interactions, showing a significant ~8 cm⁻¹ shift in the amide I band (-C=O stretching) of BHb upon CBB-R binding, indicative of hydrogen bonding involving the polypeptide backbone [7]. This specific binding mode explains the characteristic blue shift in the dye's absorption maximum from 465 nm (red form, protonated) to 595 nm (blue form, unprotonated) upon protein binding under acidic conditions.

The structural features enabling these interactions – the aromatic backbone, sulfonic acid groups, and overall planar conformation – are shared across Brilliant Blue variants (FCF, R, G). This explains their utility not just in Coomassie staining, but also in specific histological contexts. For instance, Brilliant Blue G is used in ophthalmic surgery to selectively stain the internal limiting membrane (ILM) of the retina due to its affinity for the specific protein/collagen composition of this structure, facilitating its precise removal [5]. While the exact molecular targets in the ILM are less defined than in CBB-protein interactions, the underlying principle relies on differential affinity based on protein structure and composition.

Table 2: Brilliant Blue Dyes: Protein Binding Characteristics and Applications

Dye NameCommon Aliases/ContextPrimary Binding ForcesKey Interacting Residues/FeaturesPrimary Application
Coomassie Brilliant Blue R-250CBB R-250Hydrophobic, Ionic, H-bondingArg, Lys, His; Backbone amide (Tyr145 in BHb β₁)General protein staining in SDS-PAGE
Coomassie Brilliant Blue G-250CBB G-250, Serva Blue GHydrophobic, Ionic, H-bonding (enhanced colloidal form)Arg, Lys, HisBradford assay; More sensitive gel staining
Brilliant Blue GBBG, Coomassie Brilliant Blue G-250 (medical context), Acid Blue 90Presumed: Ionic, Hydrophobic, H-bondingSpecific composition of ILM proteins/collagenSelective staining of retinal Internal Limiting Membrane
Brilliant Blue FCFFD&C Blue No. 1, E133, Acid Blue 9Hydrophobic, Ionic (potential), Structural recognitionUnknown specific residues; Recognizes structural motifsFood colorant; In vivo P2X7 modulation?

The selectivity of different Brilliant Blue dyes varies. CBB G-250, used in the Bradford assay, demonstrates higher sensitivity than R-250, potentially due to subtle differences in hydrophobicity or binding dynamics in colloidal form [9]. While CBB staining is less sensitive than fluorescent or silver stains, its reproducibility, linear dynamic range for quantification, and compatibility with downstream mass spectrometry analysis solidify its role in proteomics [9].

Molecular Binding Dynamics: Competitive vs. Noncompetitive Antagonism in Neuronal and Glial Cells

The binding interactions of Brilliant Blue derivatives with their molecular targets, particularly the P2X7 receptor, exhibit distinct dynamics with significant implications for their functional effects. BBG functions primarily as a competitive antagonist at the P2X7 receptor [8]. Biochemical and electrophysiological evidence demonstrates that BBG competes directly with ATP for binding at the orthosteric site located within the large extracellular domain of the P2X7 receptor trimer. Its large, multi-ring structure and negatively charged sulfonate groups mimic aspects of the ATP molecule, allowing it to occupy the binding pocket with high specificity and prevent agonist (ATP) binding. This competitive nature means that the effectiveness of BBG can be overcome by sufficiently high concentrations of ATP.

Specific structural features of BBG are critical for its affinity and selectivity:

  • Sulfonate Groups: The negatively charged sulfonate groups are essential for ionic interactions with positively charged residues (e.g., Lys, Arg) within the ATP-binding pocket of P2X7. Removal or modification of these groups drastically reduces antagonistic potency.
  • Aromatic System: The extensive planar aromatic ring system facilitates hydrophobic interactions and π-stacking within the binding pocket, contributing to high-affinity binding.
  • Molecular Size/Shape: The overall size and shape of BBG allow it to fit snugly into the P2X7 ATP-binding site but not into the smaller or structurally distinct binding sites of other P2X receptor subtypes (e.g., P2X1, P2X2, P2X3, P2X4), conferring its notable P2X7 selectivity [8].

While BBG acts competitively at P2X7, other Brilliant Blue derivatives exhibit different modes of action. Brilliant Blue FCF (BBF) demonstrates neuroprotective effects in vitro (HT22 cells) and in vivo (MCAO rats) by modulating signaling pathways downstream of potential receptor activation, primarily involving the inhibition of ERK phosphorylation and activation of inhibitory GSK3β phosphorylation (pSer9) [10]. This suggests BBF may act as an allosteric modulator or an inhibitor of kinases within these pathways rather than a direct competitive antagonist like BBG at P2X7. Its effects on ERK and GSK3β were blocked by specific kinase inhibitors (LY294002 for PI3-K/GSK3β), confirming its action is upstream or directly on these kinases or their regulators. Notably, BBF, but not BBG, BBR, or FGF, provided protection in the HT22 chemical hypoxia model, indicating distinct structure-activity relationships and potentially different primary molecular targets or binding modes among these structurally similar dyes [10].

The binding dynamics have profound consequences for cellular function:

  • Glial Cells (Microglia/Astrocytes): Competitive P2X7 antagonism by BBG directly suppresses ATP-induced Ca²⁺ influx, K⁺ efflux, NLRP3 inflammasome assembly, and subsequent release of IL-1β, IL-18, TNF-α, and reactive oxygen species (ROS). This curtails neuroinflammation at its source [3] [8].
  • Neuronal Cells: While neuronal P2X7 expression is debated [8], the inhibition of neurotoxic signaling pathways (ERK/GSK3β) by BBF provides direct neuronal protection. BBF reduces chemical hypoxia-induced apoptosis in HT22 neurons and MCAO-induced neuronal death in vivo, associated with decreased p-ERK levels [10]. This effect might be indirect (via reduced glial inflammation) or direct if BBF interacts with neuronal signaling components.
  • Oligodendrocytes: P2X7 activation contributes to oligodendrocyte damage in models like multiple sclerosis. BBG's antagonism offers protection by limiting excitotoxicity and inflammatory mediator release within white matter tracts [8].

Table 3: Binding Dynamics and Cellular Effects of Key Brilliant Blue Compounds

CompoundPrimary Target/PathwayBinding DynamicsKey Structural DeterminantsCellular Consequence (Key Cell Types)
Brilliant Blue G (BBG)P2X7 ReceptorCompetitive Antagonism (vs. ATP)Sulfonate groups, Aromatic rings, Molecular size/shape↓ ATP-gated cation flux; ↓ Inflammasome; ↓ Cytokine release (Microglia, Macrophages); ↓ Oligodendrocyte damage
Brilliant Blue FCF (BBF)ERK/GSK3β Signaling PathwaysNoncompetitive/Allosteric? Kinase inhibition/modulation?Likely sulfonates & aromatic rings (specific configuration)↓ ERK phosphorylation; ↑ GSK3β (Ser9) phosphorylation; ↓ Apoptosis (Neurons); ↓ Neuroinflammation (Glia?)
Coomassie Brilliant Blue (CBB R250/G250)General Protein StructureNon-covalent Complexation (H-bond, Ionic, Hydrophobic)Sulfonate groups, Aromatic ringsProtein visualization/detection (All cell types - in vitro application)

The distinct binding dynamics – competitive antagonism at specific receptors (BBG/P2X7) versus pathway modulation potentially via allosteric or noncompetitive mechanisms (BBF/ERK/GSK3β) – highlight the diverse biochemical potential within the Brilliant Blue chemical family. This diversity stems from subtle variations in their complex structures, particularly the number, position, and charge distribution of sulfonate groups relative to the hydrophobic aromatic core, dictating their molecular recognition profiles and biological activities.

Properties

CAS Number

25305-78-6

Product Name

Brilliant Blue

IUPAC Name

3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]anilino]methyl]benzenesulfonate

Molecular Formula

C37H36N2O9S3

Molecular Weight

748.9 g/mol

InChI

InChI=1S/C37H36N2O9S3/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48)

InChI Key

CTRXDTYTAAKVSM-UHFFFAOYSA-N

SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O

Solubility

In water, 30 mg/mL (3.0X10+4 mg/L)
In ethanol, 3 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL
Practically insoluble in vegetable oils; pale amber solution in concentrated sulfuric acid, changing to yellow then greenish blue on dilution
Soluble in ethe

Synonyms

acid blue 9
blue 4
blue no. 1
brilliant blue
brilliant blue Al (3:1) salt
brilliant blue diammonium salt
brilliant blue dipotassium salt
brilliant blue FCF
brilliant blue FCF, diammonium salt
brilliant blue potassium, sodium salt
brilliant blue, aluminium salt
brilliant blue, disodium salt
C.I. 42090
caries check blue
CI 42090
D and C blue no.4
DC blue no. 4
erioglaucine
F D and C blue #1
FD and C blue No.1
food blue 2

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O

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